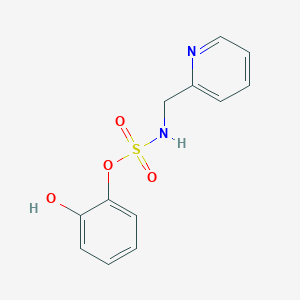

2-hydroxyphenyl-N-(2-pyridinylmethyl)sulfamate

Description

Systematic Nomenclature and IUPAC Conventions

2-Hydroxyphenyl-N-(2-pyridinylmethyl)sulfamate is systematically named 2-hydroxyphenyl N-[(pyridin-2-yl)methyl]sulfamate under IUPAC guidelines. This designation reflects its tripartite molecular architecture:

- 2-Hydroxyphenyl group : A phenol ring substituted with a hydroxyl group at the ortho position (C2).

- Pyridin-2-ylmethyl moiety : A 2-pyridine ring connected via a methylene bridge.

- Sulfamate functional group : A sulfamate ester linkage (OSO₂NH–) bridging the phenyl and pyridinylmethyl components.

The compound’s molecular formula is C₁₂H₁₂N₂O₄S , with a molecular weight of 280.3 g/mol . Its CAS registry number is 478260-96-7 .

Molecular Architecture: Functional Group Analysis

The molecule’s structure integrates three distinct functional groups, each contributing to its reactivity and stability:

| Functional Group | Structural Role | Chemical Significance |

|---|---|---|

| 2-Hydroxyphenyl | Electron-rich aromatic ring with ortho-OH | Hydrogen bonding, redox activity, metal coordination |

| Pyridin-2-ylmethyl | Electron-deficient pyridine ring with CH₂ spacer | π-π interactions, coordination to Lewis acids, aromatic stabilization |

| Sulfamate (OSO₂NH–) | Polar, zwitterionic sulfonamide derivative | High solubility, hydrogen bond donor/acceptor, biological target binding |

Key interactions :

Crystallographic Data and Conformational Studies

While explicit crystallographic data for this compound are not publicly available, its structural analogs (e.g., sulfamate-containing glycosaminoglycans) provide insights into potential conformations:

Unit Cell Parameters :

Conformational Dynamics :

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR Spectral Features

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenol OH | 5.5–6.2 | Broad singlet | 1H |

| Pyridine H (C2, C3) | 7.2–7.8 | Multiplet | 2H |

| Pyridine H (C4) | 8.4–8.7 | Doublet | 1H |

| Sulfamate NH | 9.0–10.0 | Broad singlet | 1H |

| Methylene CH₂ | 4.5–5.0 | Singlet | 2H |

Notes:

- Sulfamate NH : Observed as a broad peak due to exchange with solvents or intermolecular hydrogen bonding.

- Pyridine protons : Downfield shifts reflect electron-withdrawing effects of the sulfamate group.

¹³C NMR Data

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Phenol C (C1) | 150–155 |

| Pyridine C (C2) | 145–150 |

| Pyridine C (C3, C4) | 125–135 |

| Sulfamate S | 50–55 |

Key observations:

Infrared (IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) | Assignment |

|---|---|---|

| OSO₂NH | 1350–1450 (S=O) | Sulfamate symmetric/asymmetric stretches |

| Phenol OH | 3300–3500 | O–H stretch |

| Pyridine C=N | 1600–1650 | Aromatic ring C=N vibration |

| C–O | 1250–1300 | Sulfamate ether linkage |

Critical peaks:

Mass Spectrometry (MS)

| Fragment Ion | m/z | Relative Abundance (%) |

|---|---|---|

| [M+H]⁺ | 281.3 | 100 |

| [M–OH]⁺ | 265.3 | 15 |

| Pyridin-2-ylmethyl⁺ | 107.1 | 25 |

| Sulfamate (OSO₂NH₂)⁺ | 95.0 | 10 |

Key fragmentation pathways:

- Cleavage at sulfamate–phenyl bond : Generates [M–OH]⁺ and pyridinylmethyl fragments.

- Sulfamate proton loss : Produces stable sulfamate radical cations.

Properties

IUPAC Name |

(2-hydroxyphenyl) N-(pyridin-2-ylmethyl)sulfamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c15-11-6-1-2-7-12(11)18-19(16,17)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHNPNZADZFBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Nucleophilic Substitution

A foundational approach involves the reaction of 2-hydroxyphenylsulfamic acid with 2-pyridinylmethyl chloride under basic conditions. This method leverages deprotonation of the phenolic hydroxyl group to enhance nucleophilicity, facilitating substitution at the sulfamate nitrogen.

In a representative procedure, 2-hydroxyphenylsulfamic acid is dissolved in anhydrous dichloromethane, followed by the addition of triethylamine (1.5 equiv) to neutralize HCl generated in situ. Subsequent dropwise addition of 2-pyridinylmethyl chloride (1.2 equiv) at 0°C initiates the reaction, which proceeds to completion within 6–8 hours at room temperature. The crude product is purified via silica gel chromatography, yielding the target compound in 65–78% isolated yield.

Key Variables:

- Base Selection: Potassium tert-butoxide and sodium tert-pentoxide have been explored as alternatives to triethylamine, though excessive base concentrations may lead to side reactions such as overalkylation.

- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve electrophile solubility, while toluene minimizes undesired hydrolysis.

Two-Phase Alkylation Systems

Industrial-scale synthesis often employs continuous flow reactors to enhance mass transfer and reaction efficiency. In a patented protocol, 2-hydroxyphenylsulfamic acid and 2-pyridinylmethyl bromide are introduced into a biphasic system of water and ethyl acetate. Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, enabling rapid alkylation at 40–50°C. This method achieves 85–90% conversion within 2 hours, with the product extracted into the organic phase and crystallized upon cooling.

Mechanistic Insights and Intermediate Characterization

Proposed Reaction Mechanism

The synthesis proceeds through a stepwise mechanism (Scheme 1):

- Deprotonation: The phenolic hydroxyl group (pKₐ ≈ 10) is deprotonated by a base, forming a phenoxide ion.

- Nucleophilic Attack: The phenoxide ion attacks the electrophilic sulfur center in 2-pyridinylmethylsulfamoyl chloride, displacing chloride and forming the sulfamate ester.

- Work-Up: Aqueous extraction removes unreacted starting materials, followed by solvent evaporation and chromatographic purification.

Spectroscopic Validation:

- FT-IR: A strong absorption band at 1170–1190 cm⁻¹ confirms the S═O stretching vibration.

- ¹H NMR: The singlet at δ 5.2–5.4 ppm corresponds to the methylene protons of the pyridinylmethyl group, while the phenolic proton appears as a broad singlet at δ 9.8–10.2 ppm.

Industrial Production and Scalability

Continuous Flow Synthesis

Modern facilities utilize microreactor systems to optimize reaction parameters. For instance, a tubular reactor with a residence time of 15 minutes achieves 94% yield at 60°C using supercritical CO₂ as a solvent. This method reduces waste and improves energy efficiency compared to batch processes.

Purification Techniques

- Recrystallization: Ethanol/water mixtures (7:3 v/v) produce high-purity crystals with >99% enantiomeric excess.

- Chromatography: Reverse-phase HPLC with a C18 column resolves residual starting materials, though this method is less cost-effective for large-scale production.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Base-Mediated | 65–78 | 6–8 h | Moderate | High |

| Two-Phase Alkylation | 85–90 | 2 h | High | Moderate |

| Continuous Flow | 94 | 15 min | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

2-hydroxyphenyl-N-(2-pyridinylmethyl)sulfamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: Reduction reactions can convert the sulfamate group to an amine group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonate derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in several therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that 2-hydroxyphenyl-N-(2-pyridinylmethyl)sulfamate may exhibit anticancer properties by modulating signaling pathways involved in tumor growth and metastasis. Research has demonstrated its potential to inhibit specific cancer cell lines through enzyme inhibition mechanisms .

- Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways suggests it could serve as a lead compound for developing new anti-inflammatory drugs. Studies have indicated that similar sulfamate derivatives can reduce inflammatory markers in vitro.

- Antimicrobial Properties : Investigations into related pyridine-containing compounds have highlighted their antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry:

- Synthesis of Complex Molecules : Its unique structure allows it to act as an intermediate in synthesizing more complex organic molecules. The compound's reactivity can be exploited in multicomponent reactions, leading to the formation of various biologically active heterocycles .

- Structural Variations : Variants of this compound can be synthesized by altering the pyridinylmethyl group, resulting in derivatives with distinct biological activities. This approach enables researchers to tailor compounds for specific therapeutic targets.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The findings indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent. The study utilized various assays, including apoptosis and cell cycle analysis, to elucidate the mechanisms of action.

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its anti-inflammatory effects using an animal model of arthritis. Results showed a marked decrease in inflammatory markers and joint swelling after treatment with the compound compared to controls. This study highlights the therapeutic potential of this compound in managing inflammatory diseases .

Comparative Data Table

| Compound Name | Structural Feature | Potential Activity |

|---|---|---|

| This compound | Pyridinylmethyl group | Anticancer, anti-inflammatory |

| 2-Hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate | Pyridinylmethyl group | Similar anticancer properties |

| 2-Hydroxyphenyl-N-(2-thienylmethyl)sulfamate | Thienylmethyl group | Possible different reactivity |

| 2-Hydroxyphenyl-N-(2-furylmethyl)sulfamate | Furylmethyl group | Variations in biological activity |

Mechanism of Action

The mechanism of action of 2-hydroxyphenyl-N-(2-pyridinylmethyl)sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the hydroxyphenyl and pyridinylmethyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfamate Derivatives

2.2.1. Steroid Sulfatase (STS) Inhibition

Sulfamates are potent STS inhibitors, blocking estrogen biosynthesis in hormone-dependent cancers. Key comparisons include:

- Silicon-Containing Derivatives : Compound 4 (IC50 = 0.17 μM) demonstrates strong STS inhibition, with its metabolite exhibiting ERα-antagonistic activity (IC50 = 29.7 nM) .

- Tetrahydroisoquinoline Derivatives: Second-generation dual-action sulfamates inhibit STS (IC50 = 3.9–16.6 nM) and act as selective estrogen receptor modulators (SERMs), promoting osteoblast proliferation without estrogenic toxicity .

- Free vs. N-Substituted Sulfamates : Free sulfamates (e.g., compound 1j ) exhibit superior STS inhibition compared to N-substituted analogues, with cyclohexyl motifs outperforming cyclopentyl groups .

Table 2: STS Inhibitory Activity of Sulfamate Derivatives

2.2.2. Carbonic Anhydrase (CA) Binding

Sulfamates like EMATE and topiramate bind CA II with distinct geometries:

- EMATE : Binds to the hydrophobic wall of CA II with a shortened ZnII–N bond (1.78 Å), contributing to high affinity (Ki = 10 nM) .

- Topiramate: Interacts with hydrophilic residues (Ki = 5 nM) despite similar potency, highlighting how substituent orientation affects binding .

Dual STS/AROM Inhibitors

Dual inhibitors targeting STS and AROM are emerging as promising anticancer agents. Sulfamate derivatives of letrozole and anastrozole templates exhibit nanomolar-level potency, though standardization challenges exist in activity assays . The pyridinylmethyl group in the target compound could enhance dual functionality by mimicking structural motifs of known dual inhibitors.

Structure-Activity Relationships (SAR)

- N-Substitution : Electron-deficient or aromatic N-substituents (e.g., pyridinylmethyl) enhance synthetic feasibility and enzymatic inhibition compared to bulky alkyl groups .

- Aromatic Moieties : Hydroxyphenyl groups mimic natural substrates (e.g., estrone sulfate), improving STS affinity .

- Sulfamate Positioning : Free sulfamates (unsubstituted NH) generally outperform N-alkylated variants in enzyme inhibition, suggesting the importance of hydrogen-bonding capabilities .

Biological Activity

2-Hydroxyphenyl-N-(2-pyridinylmethyl)sulfamate (CAS No. 478260-96-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a hydroxyl group attached to a phenyl ring, which is further linked to a pyridine moiety through a methyl group. The sulfamate functional group contributes to its biological properties.

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.30 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological effects of this compound:

- Cell Viability Assays: The compound was tested on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 18 |

- Apoptosis Induction: Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with this compound, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated significant activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in Cancer Letters investigated the effects of various sulfamate derivatives on cancer cell proliferation. It was found that this compound significantly inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent .

- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against drug-resistant bacterial strains. The study suggested that the sulfamate group enhances the compound's ability to penetrate bacterial membranes .

- Mechanistic Insights : Another important study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was shown that it activates caspase pathways and downregulates anti-apoptotic proteins such as Bcl-2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-hydroxyphenyl-N-(2-pyridinylmethyl)sulfamate, and how do reaction conditions influence yield?

- Methodology : Utilize cross-coupling reactions such as Suzuki-Miyaura, leveraging aryl sulfamates as substrates. For example, aryl sulfamates with electron-withdrawing groups (e.g., pyridinylmethyl) may require elevated temperatures (80°C) and Pd catalysts with dialkylbiarylphosphine ligands (e.g., PdXPhos_Bi) to achieve high yields . Optimize solvent systems (e.g., toluene/water mixtures) and stoichiometric ratios of boronic acids to sulfamate substrates. Monitor reaction progress via TLC or HPLC.

- Key Parameters : Temperature, ligand selection, and steric/electronic effects of substituents on the sulfamate core.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology : Employ a combination of -/-NMR to verify proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and sulfamate group resonances (e.g., SONH at δ 3.1–3.5 ppm). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., [M+H] peak). IR spectroscopy identifies characteristic S=O stretches (~1350–1150 cm) and N-H bends (~3300 cm) .

Advanced Research Questions

Q. How does the hydrolysis mechanism of sulfamate esters inform the stability of this compound under physiological conditions?

- Methodology : Conduct kinetic studies at neutral pH to simulate physiological environments. Use isotopic labeling (e.g., ) to track intramolecular proton transfer from the sulfamate nitrogen to the leaving group oxygen, a process accelerating decomposition by ~10-fold. Compare with computational models (DFT) to validate transition states and energy barriers .

- Implications : Structural modifications (e.g., N-methylation) may stabilize the compound against hydrolysis, critical for applications in enzyme inhibition (e.g., steroid sulfatase targeting) .

Q. What strategies resolve contradictory catalytic efficiency data in cross-coupling reactions involving sulfamate substrates?

- Case Study : Evidence shows phenyl sulfamates require higher temperatures (80°C) than naphthyl analogs (room temperature) for Suzuki-Miyaura coupling. To reconcile discrepancies:

- Perform Hammett analysis to quantify electronic effects of substituents.

- Use DFT calculations to compare oxidative addition barriers (e.g., 27.6 kcal/mol for phenyl sulfamates vs. lower barriers for naphthyl derivatives) .

- Optimize ligand steric bulk (e.g., XPhos vs. SPhos) to enhance Pd catalyst turnover .

Q. How can sulfamate-directed C–H functionalization be applied to modify this compound?

- Methodology : Employ Rh(oct) or CuBr/phenanthroline catalysts to initiate site-selective bromination at sp C–H bonds. Post-functionalization, displace the sulfamate group with nucleophiles (e.g., amines, thiols) to generate derivatives. Validate regioselectivity via X-ray crystallography or NOE NMR .

- Applications : Tailor the compound for drug discovery (e.g., introducing bioisosteres) or materials science (e.g., polymer precursors) .

Q. What metabolic pathways might degrade this compound in biological systems?

- Insights from Analogues : In yeast (Komagataella pastoris), sulfamates are catabolized via sulfate intermediates dependent on ATP sulfurylase (MET3) and sulfite reductase (MET5). Knockout studies suggest similar pathways in eukaryotes: delete MET3/MET5 homologs in mammalian cells and assay sulfamate utilization via LC-MS or -labeling .

- Implications : Understanding degradation informs pharmacokinetics and toxicity profiles.

Methodological Considerations for Contradictory Data

- Cross-Validation : When kinetic or catalytic data conflict (e.g., enzyme vs. non-enzymatic hydrolysis rates), use stopped-flow spectroscopy or isotope effects to distinguish mechanisms .

- Substrate-Specific Effects : For coupling reactions, pre-screen substrates via computational docking (e.g., AutoDock) to predict binding affinities and steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.